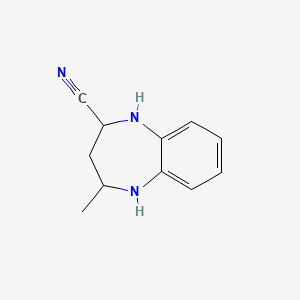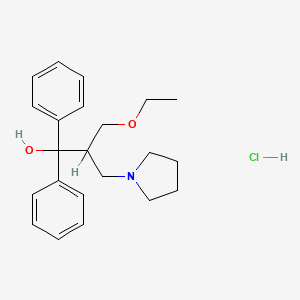
N-phenyldiazenyl-N-propylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,3-dipropyl-triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) linked to an aromatic ring
Méthodes De Préparation
The synthesis of 1-phenyl-3,3-dipropyl-triazene typically involves the reaction of aniline derivatives with alkylating agents under controlled conditions. One common method is the reaction of phenylhydrazine with propyl halides in the presence of a base, such as sodium hydroxide, to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the triazene into hydrazine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-3,3-dipropyl-triazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-3,3-dipropyl-triazene can be compared with other triazene compounds, such as 1,3-diphenyltriazene and 1,3,5-triazine derivatives While all these compounds share the triazene core structure, their chemical properties and applications can vary significantly For example, 1,3-diphenyltriazene is known for its use in dye synthesis, whereas 1,3,5-triazine derivatives are widely used in polymer chemistry and as flame retardants
Propriétés
Numéro CAS |
1086216-06-9 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-phenyldiazenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
MHNQVULYVOWIIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















